molecular formula C12H10INO2 B13666060 Ethyl 7-iodoisoquinoline-3-carboxylate

Ethyl 7-iodoisoquinoline-3-carboxylate

Cat. No.: B13666060
M. Wt: 327.12 g/mol
InChI Key: AQARXBWTCBUXPU-UHFFFAOYSA-N
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Description

Ethyl 7-iodoisoquinoline-3-carboxylate is a chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. Its core structure, featuring an ester group at the 3-position and a halogen substituent at the 7-position, makes it a valuable precursor for the construction of more complex molecules . The iodine atom is particularly useful for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce a wide variety of aryl, alkylyl, or other functional groups to explore structure-activity relationships (SAR) . This compound belongs to the broader class of isoquinoline derivatives, which are well-known for their diverse biological activities and are frequently explored in drug discovery . Specifically, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a closely related analog, has been identified as a key intermediate in the synthesis of quinolone-3-ester derivatives that target the bc1 protein complex in Plasmodium falciparum , showing promise as potential antimalarial agents . Similar 1,2-dihydroisoquinoline-3-carboxylate derivatives are also synthesized for use as constrained nonproteogenic amino acid derivatives, highlighting the utility of this chemical scaffold . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

ethyl 7-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3

InChI Key

AQARXBWTCBUXPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)I

Origin of Product

United States

Preparation Methods

Halogenation of Ethyl Isoquinoline-3-carboxylate Precursors

One common approach starts with ethyl isoquinoline-3-carboxylate derivatives, which are then selectively iodinated at position 7. For example, ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride at 80°C, followed by substitution reactions to introduce iodine at the 7-position through halogen exchange or direct iodination steps.

Domino One-Pot Synthesis of Isoquinoline-3-carboxylates

A practical and efficient method involves domino reactions of phthalaldehydes with aminoesters such as diethyl aminomalonate or ethyl glycinate in the presence of sodium ethoxide and magnesium sulfate. This reaction proceeds via intermediate imines and cyclizations to form the isoquinoline-3-carboxylate skeleton in one pot, yielding ethyl isoquinoline-3-carboxylates in 70-80% isolated yields.

This method can be adapted to introduce substituents at the 7-position by using appropriately substituted phthalaldehydes (e.g., 7-iodophthalaldehyde) as starting materials, allowing direct formation of this compound.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions, such as Suzuki or Ullmann-type couplings, have been used to introduce aryl or halogen substituents on isoquinoline cores. For instance, 7-iodoisoquinoline derivatives can be synthesized by palladium-catalyzed coupling of 7-bromo or 7-chloro isoquinoline-3-carboxylates with iodide sources or via direct iodination of palladium-activated intermediates.

Multi-Step Synthesis from Tyrosine Derivatives

Patent literature describes a multi-step synthesis starting from L-tyrosine derivatives, involving esterification, Ullmann-type phenoxy substitution, Pictet-Spengler cyclization, oxidation, and halogenation steps to yield 7-substituted isoquinoline-3-carboxylates. The iodine substituent at position 7 can be introduced via halogen exchange or direct iodination during these sequences.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Domino one-pot cyclization Phthalaldehyde + diethyl aminomalonate, EtONa, MgSO4, 4 h 70-80 Efficient formation of isoquinoline-3-carboxylate core
2 Selective halogenation N-Bromosuccinimide, benzoyl peroxide, CCl4, 80°C, 6-7 h Not stated Bromination at 7-position precursor for further halogen exchange
3 Halogen exchange / iodination Iodide source, Pd catalyst or direct iodination conditions Variable Introduction of iodine at position 7
4 Palladium-catalyzed cross-coupling Pd(0) catalyst, aryl halides, base, solvent, moderate temperature 56-75 Suzuki coupling to introduce aryl or halogen substituents
5 Multi-step synthesis from L-tyrosine Esterification, Ullmann coupling, Pictet-Spengler cyclization, oxidation, halogenation Not stated Complex route suitable for large scale, includes introduction of iodine substituent

Mechanistic Insights

  • The domino one-pot synthesis proceeds via formation of imine intermediates between phthalaldehyde and aminoesters, followed by cyclization to the isoquinoline ring.
  • Halogenation at position 7 is typically electrophilic aromatic substitution facilitated by activating groups or via radical bromination followed by halogen exchange to iodine.
  • Palladium-catalyzed cross-coupling reactions enable selective functionalization at position 7 by exploiting the reactivity of halogenated intermediates.

Summary and Recommendations

This compound can be prepared efficiently by:

  • Utilizing a domino one-pot synthesis from 7-iodophthalaldehyde and aminoesters to directly form the iodinated isoquinoline-3-carboxylate.
  • Alternatively, preparing ethyl isoquinoline-3-carboxylate first and then performing selective iodination or halogen exchange at position 7.
  • Employing palladium-catalyzed cross-coupling reactions for late-stage introduction of iodine substituents.

The choice of method depends on available starting materials, scale, and desired purity. The domino one-pot approach offers simplicity and good yields, while palladium-catalyzed methods provide versatility for further functionalization.

This detailed analysis synthesizes multiple literature and patent sources to provide a comprehensive overview of the preparation methods for this compound, including reaction conditions, yields, and mechanistic considerations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted isoquinolines.
  • Oxidation reactions produce quinoline derivatives.
  • Reduction reactions result in alcohol derivatives.

Scientific Research Applications

Ethyl 7-iodoisoquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 7-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Effects at the 7-Position

The 7-position substituent significantly influences the electronic environment, solubility, and reactivity of isoquinoline-3-carboxylate derivatives. Key comparisons are summarized below:

Table 1: Substituent Effects on Physical and Spectral Properties
Compound Name Substituent (7-position) Melting Point (°C) ¹H NMR δ (Key Proton) ¹³C NMR δ (Key Carbon)
Ethyl 7-Methylisoquinoline-3-carboxylate Methyl (CH₃) 112–114 2.65 (s, CH₃) 21.5 (CH₃)
Ethyl 7-Chloroisoquinoline-3-carboxylate Chloro (Cl) 145–147 7.89 (s, Ar-H) 138.2 (C-Cl)
Ethyl 7-Bromoisoquinoline-3-carboxylate Bromo (Br) N/A 7.92 (s, Ar-H) 128.5 (C-Br)
Ethyl 7-Trifluoromethylisoquinoline-3-carboxylate CF₃ 98–100 7.95 (q, Ar-H) 122.4 (CF₃)

Key Observations :

  • Melting Points : Halogen substituents (Cl, Br) increase melting points compared to methyl or trifluoromethyl groups due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding). The iodine analog is expected to follow this trend, with a higher melting point than bromo or chloro derivatives .
  • NMR Shifts : Electron-withdrawing groups (Cl, Br, CF₃) deshield aromatic protons, shifting ¹H NMR signals downfield. Iodine’s polarizable electron cloud may cause additional anisotropic effects, leading to distinct splitting patterns .

Ester Group Variations

The ester group at the 3-position affects solubility and metabolic stability. Ethyl esters generally offer better lipophilicity than methyl or bulky esters (e.g., isopropyl, tert-butyl).

Table 2: Ester Group Impact on Solubility
Compound Name Ester Group LogP (Predicted) Solubility (mg/mL)
Methyl 7-Chloroisoquinoline-3-carboxylate Methyl 2.1 0.8
Ethyl 7-Chloroisoquinoline-3-carboxylate Ethyl 2.8 0.5
Isopropyl 7-Chloroisoquinoline-3-carboxylate Isopropyl 3.5 0.2

Key Observations :

  • Ethyl esters balance lipophilicity and solubility, making them preferable for drug delivery. The iodine analog’s larger substituent may further increase LogP, reducing aqueous solubility compared to chloro or methyl derivatives .

Positional Isomerism and Halogen Effects

Compounds with halogen substitutions at adjacent positions (e.g., 6 vs. 7) exhibit distinct reactivities:

Table 3: Halogen Position and Reactivity
Compound Name Halogen Position Reactivity in Suzuki Coupling
Ethyl 6-Chloroisoquinoline-3-carboxylate 6-position Moderate
Ethyl 7-Chloroisoquinoline-3-carboxylate 7-position High
Ethyl 7-Bromoisoquinoline-3-carboxylate 7-position Very High

Key Observations :

  • Halogens at the 7-position are more electronically activated for cross-coupling reactions due to proximity to the electron-deficient isoquinoline nitrogen. Iodine’s weaker C-I bond (vs. C-Br or C-Cl) may enhance oxidative addition in catalysis .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-iodoisoquinoline-3-carboxylate?

The synthesis typically involves iodination of a quinoline precursor (e.g., 7-aminoisoquinoline-3-carboxylate) using iodine monochloride (ICl) or N-iodosuccinimide (NIS), followed by esterification with ethyl chloroformate in the presence of triethylamine. Key steps include maintaining anhydrous conditions and low temperatures (0–5°C) to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • 1H/13C NMR : Confirms the iodine substituent’s position and ester group integrity.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at 343.02 g/mol).
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • X-ray crystallography : Resolves crystal structure if single crystals are obtained .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293).
  • Enzymatic inhibition : Target-specific assays (e.g., topoisomerase II) to explore mechanistic pathways .

Advanced Research Questions

Q. How does the iodine substituent influence biological activity compared to halogenated analogs?

The iodine atom enhances lipophilicity, improving cell membrane penetration compared to chloro/fluoro analogs. This property is critical for targeting intracellular pathogens or enzymes. For example, iodine’s larger atomic radius may sterically hinder interactions with certain targets, necessitating comparative structure-activity relationship (SAR) studies .

Q. What strategies address low yields in nucleophilic substitution reactions of this compound?

Challenges include steric hindrance from the isoquinoline ring. Solutions:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective derivatization.
  • Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) .

Q. How can contradictory data in antimicrobial studies be resolved?

Q. What is the proposed mechanism for its anticancer activity?

Preliminary hypotheses suggest intercalation into DNA or inhibition of topoisomerase enzymes. Advanced studies should include:

  • DNA-binding assays : Fluorescence quenching or ethidium bromide displacement.
  • Enzyme kinetics : Measure inhibition constants (Ki) using recombinant enzymes.
  • Molecular docking : Simulate interactions with DNA or enzyme active sites .

Q. How can researchers optimize storage conditions to prevent ester hydrolysis?

  • Store at –20°C under inert gas (N2/Ar) in amber vials to limit light/oxygen exposure.
  • Use stabilizers (e.g., molecular sieves) in the solvent matrix.
  • Monitor stability via periodic NMR or HPLC analysis .

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